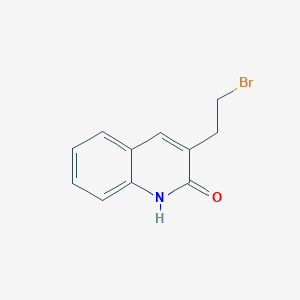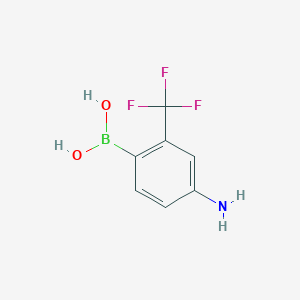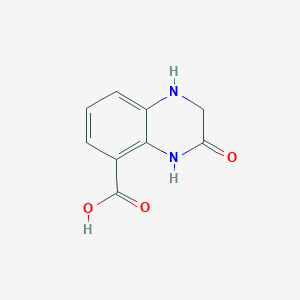
Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate is a versatile organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of an ethyl group, an amino group, and two cyano groups attached to a vinyl formimidate backbone.
準備方法
The synthesis of ethyl n-(2-amino-1,2-dicyanovinyl)formimidate typically involves the reaction of diaminomaleonitrile with triethyl orthoformate in the presence of an acid catalyst. This reaction yields the desired formimidate compound in good yields . Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. For instance, the reaction can be carried out in solvents like tetrahydrofuran (THF) or ether, with the addition of aqueous ammonia to facilitate the formation of the formimidate .
化学反応の分析
Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Some of the notable reactions include:
Cyclization Reactions: The compound can react with guanidinium chloride in the presence of sodium ethoxide to form pyrimidine derivatives through an intramolecular cyclization process.
Substitution Reactions: It can react with primary amines to form amidines, which can further cyclize to produce imidazole derivatives.
Hydrazine Reactions: Reaction with hydrazine monohydrate leads to the formation of formamidrazone derivatives, which are important intermediates for synthesizing 1,5-diaminoimidazoles.
Common reagents used in these reactions include guanidinium chloride, sodium ethoxide, primary amines, and hydrazine monohydrate. The major products formed from these reactions are pyrimidines, imidazoles, and formamidrazones .
科学的研究の応用
Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate has found applications in various scientific research fields:
作用機序
The mechanism of action of ethyl n-(2-amino-1,2-dicyanovinyl)formimidate primarily involves its ability to undergo cyclization and substitution reactions. The presence of the amino and cyano groups facilitates nucleophilic attacks, leading to the formation of various heterocyclic structures. These reactions often involve the formation of intermediate amidines, which can further cyclize to produce imidazole or pyrimidine derivatives . The molecular targets and pathways involved in these reactions are typically related to the reactivity of the cyano and amino groups, which play a crucial role in the compound’s chemical behavior .
類似化合物との比較
Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate can be compared with other similar compounds, such as:
(Z)-N-(2-amino-1,2-dicyanovinyl)formamidrazone: This compound is a precursor in the synthesis of 1,5-diaminoimidazoles and 6-carbamoyl-1,2-dihydropurines.
N-aryl-N’-(2-amino-1,2-dicyanovinyl)formamidines: These derivatives are used in the synthesis of 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity and the presence of multiple functional groups allow for the formation of diverse heterocyclic compounds, which are valuable in various scientific and industrial applications .
特性
IUPAC Name |
ethyl N-(2-amino-1,2-dicyanoethenyl)methanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-12-5-11-7(4-9)6(10)3-8/h5H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHKSLIDJTOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)

![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)





![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)
